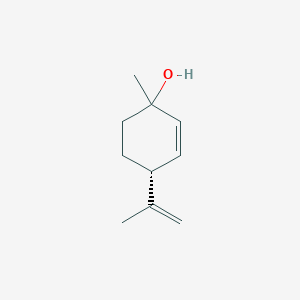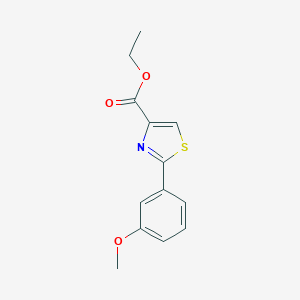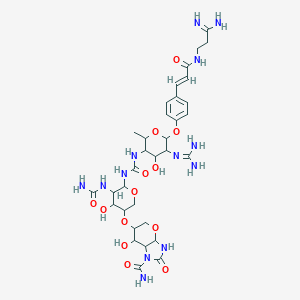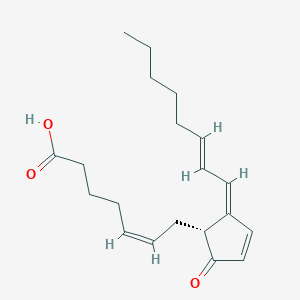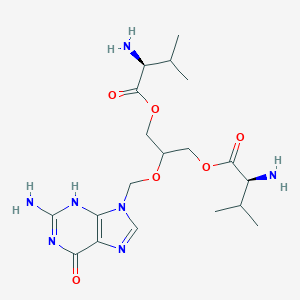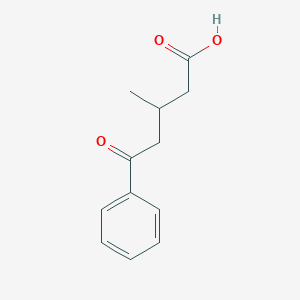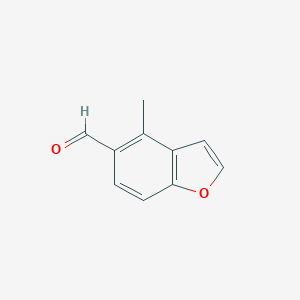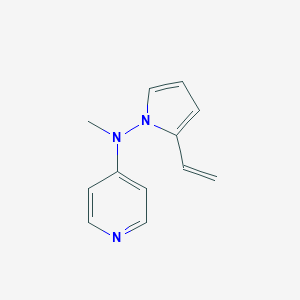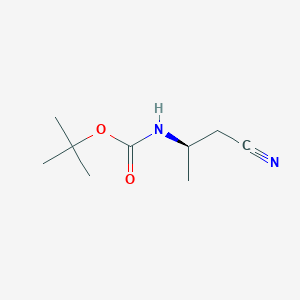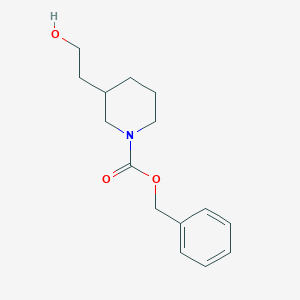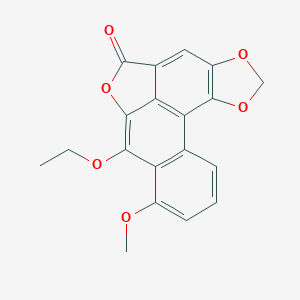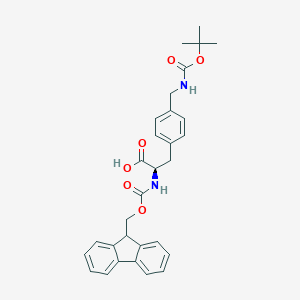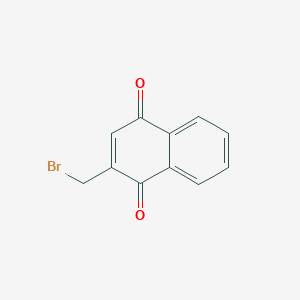
2-(Bromomethyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(Bromomethyl)naphthalene-1,4-dione” is a chemical compound with the molecular formula C11H7BrO2 . It is also known by other names such as β-(Bromomethyl)naphthalene, 2-(Bromomethyl)naphthalene, 2-Menaphthyl bromide, β-Naphthylmethyl bromide, and 2-Naphthylmethyl bromide .
Synthesis Analysis
The synthesis of naphthalene-1,4-dione derivatives has been studied for their potential antimycobacterial activity . The synthesis process involves a series of reactions, including the use of aliphatic and (hetero)aromatic γ-halo-α,β-unsaturated ketones .Molecular Structure Analysis
The molecular weight of “2-(Bromomethyl)naphthalene-1,4-dione” is 221.093 . The IUPAC Standard InChIKey is RUHJZSZTSCSTCC-UHFFFAOYSA-N .Chemical Reactions Analysis
Naphthalene, phenanthrene, and anthracene are more reactive than benzene in both substitution and addition reactions . The reactivity of these compounds in substitution and addition reactions increases from benzene to anthracene .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Bromomethyl)naphthalene-1,4-dione” include a boiling point of 293.3±0.0 °C at 760 mmHg, a vapour pressure of 0.0±0.5 mmHg at 25°C, an enthalpy of vaporization of 51.2±3.0 kJ/mol, and a flash point of 151.8±12.3 °C .安全和危害
The safety data sheet for “2-(Bromomethyl)naphthalene-1,4-dione” indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
未来方向
While specific future directions for “2-(Bromomethyl)naphthalene-1,4-dione” are not mentioned in the retrieved papers, the compound can be employed as a starting material in the synthesis of various other compounds . This suggests potential for further exploration in chemical synthesis and potential applications in pharmaceuticals, agrochemicals, and dyestuff .
属性
IUPAC Name |
2-(bromomethyl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWICJQAACGHEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509582 |
Source


|
| Record name | 2-(Bromomethyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)naphthalene-1,4-dione | |
CAS RN |
50371-30-7 |
Source


|
| Record name | 2-(Bromomethyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

